molecular formula C9H18Cl2N2 B1443172 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride CAS No. 1334148-24-1

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1443172
CAS No.: 1334148-24-1
M. Wt: 225.16 g/mol
InChI Key: SRKZLBUKVUJZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride ( 1334148-24-1) is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular formula is C9H18Cl2N2, and it has a molecular weight of 225.16 g/mol . The compound features a piperidine ring, a common scaffold in bioactive molecules, substituted with an amine group and a but-3-yn-1-yl chain terminating in a reactive alkyne functional group . This terminal alkyne group is a valuable handle for further chemical modification, most notably via click chemistry cycloaddition reactions, which are widely used in bioconjugation, probe development, and library synthesis . Piperidine and piperazine derivatives are frequently explored in pharmaceutical research for their diverse biological activities; for instance, they are key structural components in various synthetic opioid analgesics and investigational anticancer agents . As such, this dihydrochloride salt serves as a versatile synthon for constructing more complex molecules for research into novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the associated Safety Data Sheet (SDS). It has noted hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, the product should be stored sealed in a dry environment at room temperature.

Properties

IUPAC Name

1-but-3-ynylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h1,9H,3-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZLBUKVUJZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-24-1
Record name 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(But-3-yn-1-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a synthetically derived small molecule featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride, offering a valuable resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The structural architecture of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is characterized by a central piperidine ring substituted at the 1-position with a but-3-yn-1-yl group and at the 4-position with a primary amine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for experimental and formulation purposes.[1]

PropertyValueSource
Molecular Formula C₉H₁₆N₂PubChem[2]
Molecular Weight 152.24 g/mol PubChem[2]
Monoisotopic Mass 152.131349193 DaPubChem[2]
Topological Polar Surface Area 29.3 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 3PubChem[3]
XLogP3 0.9PubChem[3]
CAS Number 219958-97-3-

Structural Representation:

Caption: 2D structure of 1-(But-3-yn-1-yl)piperidin-4-amine.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of N-substituted piperidine derivatives. A common and effective strategy involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Workflow:

A likely synthetic approach would start with a protected 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine). This protecting group strategy is crucial to prevent side reactions involving the 4-amino group during the N-alkylation step. The protected piperidine is then reacted with a suitable butynylating agent, followed by deprotection and salt formation.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation reagent1 Boc-4-aminopiperidine product1 tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate reagent1->product1 Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) reagent2 4-bromobut-1-yne (or other suitable butynylating agent) reagent2->product1 product2 1-(But-3-yn-1-yl)piperidin-4-amine (Free Base) product1->product2 Acidic conditions (e.g., TFA in DCM or HCl in Dioxane) final_product 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride product2->final_product HCl in a suitable solvent (e.g., Ether, Isopropanol)

Caption: Proposed synthetic workflow for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general synthetic methods for similar compounds and has not been experimentally validated for this specific molecule.

Step 1: Synthesis of tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 4-bromobut-1-yne (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated intermediate.

Step 2: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine (Free Base)

  • Dissolve the purified tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in dioxane (4M, 5-10 eq), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

Step 3: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

  • Dissolve the crude 1-(but-3-yn-1-yl)piperidin-4-amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the dihydrochloride salt is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the butynyl chain protons (including a terminal alkyne proton as a triplet), and the protons of the methylene groups adjacent to the nitrogen atoms. In the dihydrochloride salt, the amine and piperidine nitrogen protons will be protonated, leading to broader signals and potential coupling with adjacent protons. The chemical shifts will be influenced by the protonation state.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbons of the piperidine ring, the four carbons of the butynyl chain (including two sp-hybridized carbons of the alkyne), and any solvent peaks.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine salt (broad bands in the 2400-3000 cm⁻¹ region), C-H stretching of the alkane and alkyne groups, and the C≡C triple bond stretch (around 2100-2260 cm⁻¹).[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of piperidine derivatives, such as the loss of the butynyl side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. PubChem provides predicted mass spectrometry data for the free base.[2]

Potential Applications in Drug Discovery

The 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride scaffold holds potential for various applications in drug discovery, primarily due to the versatility of the piperidine core and the presence of a reactive alkyne functionality.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The piperidine and amine groups provide points for hydrogen bonding and electrostatic interactions, while the alkyne offers a handle for further chemical elaboration.

  • Click Chemistry: The terminal alkyne group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and specific conjugation of the piperidine scaffold to other molecules, such as fluorescent probes, affinity tags, or larger drug-like molecules, to create novel chemical entities with tailored properties.

  • Lead Optimization: The piperidine ring system is a common feature in many centrally active agents.[5] Derivatives of 1-(but-3-yn-1-yl)piperidin-4-amine could be synthesized and evaluated for their activity against a range of neurological targets. The butynyl group can be further modified to explore the structure-activity relationship (SAR) of a lead compound. For instance, similar piperidine-containing compounds have shown activity as NLRP3 inflammasome inhibitors.[6][7]

Safety and Handling

Specific toxicity data for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride are not available. However, based on the general properties of piperidine and its derivatives, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Piperidine and many of its derivatives are known to be toxic and corrosive.[7] They can cause skin and eye burns, and are harmful if swallowed or inhaled.[7] Assume that 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride has similar hazardous properties.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride represents a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic routes. The presence of a piperidine core and a terminal alkyne functionality makes it an attractive starting point for the development of novel therapeutic agents and chemical probes. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL: [Link])

  • 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride - PubChem. (URL: [Link])

  • 4-(Piperidin-1-yl)butan-1-amine - PubChem. (URL: [Link])

  • Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents - ResearchGate. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • US20100029941A1 - Preparation of (r)
  • 4-[4-(3-Nitrophenyl)piperidin-1-yl]butan-1-amine | C15H23N3O2 | CID - PubChem. (URL: [Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])

  • 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem. (URL: [Link])

  • WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google P
  • The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed. (URL: [Link])

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. (URL: [Link])

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (URL: [Link])

  • 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem. (URL: [Link])

  • 1-(but-3-yn-1-yl)piperidin-4-one - PubChemLite. (URL: [Link])

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: Leveraging the Bifunctional Linker 1-(But-3-yn-1-yl)piperidin-4-amine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development, diagnostics, and proteomics, the covalent linkage of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone technology. The precision and stability of these linkages are paramount. Bifunctional linkers, which possess two distinct reactive moieties, are instrumental in this field, enabling the assembly of complex molecular architectures such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.

This document provides a comprehensive technical guide to the applications of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride, a versatile heterobifunctional linker. This molecule features a primary amine for classical amide bond formation and a terminal alkyne for copper-catalyzed "click chemistry". This orthogonal reactivity allows for a controlled, stepwise approach to bioconjugation, offering researchers a powerful tool for building sophisticated bioconjugates. We will explore the strategic advantages of this linker and provide detailed, field-proven protocols for its effective use.

Molecular Profile and Strategic Advantages

Chemical Structure and Reactive Moieties

1-(But-3-yn-1-yl)piperidin-4-amine is distinguished by its unique trifecta of chemical features:

  • Primary Amine (-NH₂): Located at the 4-position of the piperidine ring, this nucleophilic group is readily available for reaction. It is the primary handle for conjugation to biomolecules via the formation of stable amide bonds with carboxylic acid groups (e.g., on aspartate or glutamate residues) or with activated esters (e.g., N-hydroxysuccinimide esters).[1][2] Primary amines are often found on the exterior of proteins, making them accessible for conjugation.[3]

  • Terminal Alkyne (-C≡CH): The butynyl chain provides a terminal alkyne, a key functional group for the Huisgen 1,3-dipolar cycloaddition, famously known as click chemistry.[4][5] Specifically, it is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole ring with an azide-bearing molecule.[6][7]

  • Piperidine Scaffold: The central piperidine ring is a common motif in pharmaceuticals, providing a conformationally constrained and robust structural core.[8][9] This rigidity can be advantageous in positioning the conjugated molecules at a defined distance and orientation relative to the biomolecule.

The dihydrochloride salt form ensures good aqueous solubility and stability during storage. For reactions involving the amine groups, a non-nucleophilic base is required to deprotonate them into their reactive free-amine form.

The Power of Orthogonal Reactivity

The principal advantage of this linker is its orthogonal reactivity. The amine and alkyne groups are chemoselective, meaning they react through independent chemical pathways under different conditions.[10][11] This allows for a two-stage conjugation strategy: one functional group can be reacted to completion without affecting the other, which remains available for a subsequent, distinct chemical transformation. This strategic control is crucial for preventing unwanted side reactions and ensuring the synthesis of a homogeneous final product.

G cluster_linker 1-(But-3-yn-1-yl)piperidin-4-amine cluster_reactions Orthogonal Conjugation Pathways cluster_targets Target Molecules Linker Alkyne—Piperidine—Amine Amide Amide Bond Formation (e.g., EDC/NHS Chemistry) Linker->Amide Primary Amine Click CuAAC Click Chemistry (Alkyne-Azide Cycloaddition) Linker->Click Terminal Alkyne Biomolecule Biomolecule (Protein, Antibody) Amide->Biomolecule Covalent Bond Payload Payload (Drug, Dye, PEG) Click->Payload Stable Triazole

Diagram 1: Orthogonal reactivity of the bifunctional linker.

Key Applications in Bioconjugation

The unique architecture of this linker makes it suitable for a variety of advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be conjugated to an antibody's surface lysine or glutamate/aspartate residues via its amine group. The subsequently installed alkyne handle can then be used to "click" on an azide-modified cytotoxic payload.

  • PEGylation: The amine can attach to a protein, and the alkyne can be used to conjugate a PEG (polyethylene glycol) chain to improve the protein's solubility, stability, and pharmacokinetic profile.

  • Surface Immobilization: Biomolecules can be attached to a surface (e.g., a sensor chip or nanoparticle) that has been functionalized with activated carboxylic acids. The alkyne group then faces outward, ready to capture an azide-tagged molecule of interest from a solution.

  • Fluorescent and Biotin Labeling: A protein can be modified with the linker via the amine, followed by the attachment of an azide-containing fluorophore or biotin tag through a highly efficient click reaction.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific properties of the biomolecule.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This two-step protocol describes the conjugation of the linker's primary amine to a biomolecule containing accessible carboxylic acid groups (e.g., a protein). The process first activates the carboxyl groups using EDC and Sulfo-NHS, followed by the introduction of the amine linker.[12][13]

Principle of the Method: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. N-hydroxysulfosuccinimide (Sulfo-NHS) is used to convert the unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester.[14] This ester then reacts efficiently with the primary amine of the linker to form a stable amide bond. Performing this as a two-step process minimizes unwanted protein-protein crosslinking.[15]

ReagentTypical ConcentrationPurpose
Biomolecule (e.g., Protein)1-10 mg/mLTarget for conjugation
1-(But-3-yn-1-yl)piperidin-4-amine 2HCl10-50 mM Stock in waterAmine-alkyne linker
EDC (MW: 191.7 g/mol )Freshly prepared 100 mM in waterCarboxyl activating agent
Sulfo-NHS (MW: 217.14 g/mol )Freshly prepared 100 mM in waterStabilizes activated intermediate
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0Optimal pH for EDC/NHS reaction
Coupling Buffer100 mM PBS, pH 7.4Optimal pH for amine reaction
Quenching Buffer1 M Tris-HCl, pH 8.0Quenches unreacted Sulfo-NHS esters
Desalting Columnse.g., Zeba™ Spin ColumnsBuffer exchange and purification
  • Biomolecule Preparation: Dissolve the biomolecule in ice-cold Activation Buffer to the desired concentration (e.g., 2 mg/mL). Causality Note: Amine- and carboxylate-free buffers like MES are critical at this stage to prevent competition with the crosslinking reaction.[16]

  • Reagent Preparation: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use, as EDC is moisture-sensitive.

  • Carboxyl Group Activation:

    • Add EDC to the biomolecule solution to a final concentration of 2-4 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. Causality Note: Sulfo-NHS is added to create a more stable ester intermediate, increasing the efficiency of the subsequent reaction with the amine linker.[12]

  • Removal of Excess Reagents (Optional but Recommended): To gain maximum control, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This prevents EDC from mediating the reaction of the linker with itself or other molecules.

  • Linker Conjugation:

    • If a desalting column was not used, adjust the reaction pH to 7.2-7.5 by adding 1/10th volume of Coupling Buffer.

    • Add the 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride stock solution to the activated biomolecule. A 10- to 50-fold molar excess of the linker over the biomolecule is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes to quench any remaining Sulfo-NHS esters.

  • Purification: Remove excess linker and reaction byproducts by dialysis, size-exclusion chromatography, or using a desalting column equilibrated with your desired storage buffer.

G start Start: Biomolecule in Activation Buffer (pH 6.0) add_edc 1. Add EDC & Sulfo-NHS start->add_edc incubate1 2. Incubate 15-30 min @ RT (Carboxyl Activation) add_edc->incubate1 desalt 3. Optional: Desalt to remove excess EDC/NHS & switch to Coupling Buffer (pH 7.4) incubate1->desalt add_linker 4. Add Amine-Alkyne Linker desalt->add_linker incubate2 5. Incubate 2h @ RT or O/N @ 4°C (Amide Bond Formation) add_linker->incubate2 quench 6. Quench with Tris Buffer incubate2->quench purify 7. Purify Conjugate (Dialysis / SEC) quench->purify end End: Alkyne-Modified Biomolecule purify->end

Diagram 2: Workflow for EDC/Sulfo-NHS mediated conjugation.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule (e.g., a fluorescent dye, drug, or biotin-azide) onto the alkyne-modified biomolecule prepared in Protocol 1.

Principle of the Method: The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[5] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[17] A chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for bioconjugation as it stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from damage by reactive oxygen species that can be generated.[18][19]

ReagentTypical Stock ConcentrationPurpose
Alkyne-Modified Biomolecule1-5 mg/mL in PBSSubstrate from Protocol 1
Azide-Payload10-20 mM in DMSO or waterMolecule to be conjugated
Copper(II) Sulfate (CuSO₄)50 mM in waterCu(I) precursor
THPTA Ligand100 mM in waterCu(I) stabilizing ligand
Sodium Ascorbate100 mM in water (prepare fresh)Reducing agent to generate Cu(I)
Reaction BufferPBS, pH 7.4Aqueous reaction medium
  • Prepare Reactants:

    • Place the alkyne-modified biomolecule in Reaction Buffer.

    • Add the azide-payload to the solution. A 3- to 10-fold molar excess of the azide-payload over the biomolecule is recommended. If the payload is in DMSO, ensure the final DMSO concentration is below 5% to avoid protein denaturation.

  • Prepare Catalyst Premix: Causality Note: Preparing a premix of the catalyst components ensures efficient complex formation before addition to the protein, maximizing reaction speed and minimizing side reactions.[20]

    • In a separate microcentrifuge tube, combine the required volumes of CuSO₄ and THPTA. A 1:2 to 1:5 molar ratio of Cu:Ligand is common.

    • Vortex briefly and let it stand for 1-2 minutes.

  • Initiate the Click Reaction:

    • Add the Cu/THPTA premix to the biomolecule/azide solution. The final concentration of copper should be between 100-500 µM.

    • Add freshly prepared sodium ascorbate to the reaction to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light if using a fluorescent payload. The reaction can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification: Remove excess reagents (copper, payload, ascorbate) via dialysis, size-exclusion chromatography, or a desalting column. If residual copper is a concern, buffer containing a chelator like EDTA can be used in the initial purification steps.

G start Start: Alkyne-Biomolecule + Azide-Payload in PBS add_catalyst 2. Add Catalyst Premix to Reactants start->add_catalyst premix 1. Prepare Catalyst Premix: CuSO₄ + THPTA Ligand premix->add_catalyst add_ascorbate 3. Add Sodium Ascorbate (Initiates Reaction) add_catalyst->add_ascorbate incubate 4. Incubate 1-4h @ RT (Triazole Formation) add_ascorbate->incubate purify 5. Purify Conjugate (Dialysis / SEC) incubate->purify end End: Final Bioconjugate purify->end

Sources

Application Note: A Practical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2][] Independently reported by the groups of Meldal and Sharpless, this reaction facilitates the rapid and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[2] Its remarkable efficiency, mild reaction conditions, and tolerance of a wide array of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][4]

This guide focuses on a specific, highly versatile building block: 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride . This molecule incorporates a terminal alkyne for CuAAC ligation and a functionalizable primary amine on a piperidine scaffold, a common motif in pharmacologically active compounds. The dihydrochloride salt form presents unique practical considerations that are critical for successful reaction outcomes. Herein, we provide a detailed mechanistic overview, field-tested protocols, and optimization strategies to empower researchers to effectively utilize this reagent in their synthetic endeavors.

The CuAAC Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the CuAAC reaction is paramount to troubleshooting and optimizing experimental conditions. The reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[4]

The key steps are as follows:

  • In Situ Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[2][4] This approach avoids the premature oxidation of the Cu(I) species.[2][5]

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper(I)-acetylide intermediate.[2]

  • Azide Coordination & Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization step that forms a six-membered copper-containing metallacycle.[4]

  • Ring Contraction & Protonation: The metallacycle rearranges to form the stable copper-triazolide product. Subsequent protonation releases the 1,4-disubstituted 1,2,3-triazole product.

  • Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

CuAAC_Mechanism cluster_generation Catalyst Generation cluster_cycle Catalytic Cycle Cu_II Cu(II) Precursor (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Copper(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (Piperidine Alkyne) Alkyne->Cu_Acetylide Complex Cu-Acetylide-Azide Complex Cu_Acetylide->Complex + Azide Azide R₂-N₃ (Azide Partner) Azide->Complex Metallacycle Six-Membered Cu-Metallacycle Complex->Metallacycle Cyclization Cu_Triazolide Copper-Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺

Figure 1. Simplified CuAAC Catalytic Cycle.

Critical Considerations for Amine-Containing Alkynes

The presence of amine functionalities in the alkyne partner, such as in 1-(But-3-yn-1-yl)piperidin-4-amine, requires special attention. Free amines can coordinate to the Cu(I) catalyst, potentially inhibiting its catalytic activity.

The Role of the Dihydrochloride Salt: The use of the dihydrochloride salt form is a key experimental design choice. The protonation of both the piperidine nitrogen and the primary amine nitrogen atoms prevents them from acting as competing ligands for the copper catalyst. This ensures that the catalyst remains available to activate the alkyne, leading to efficient cycloaddition. However, this necessitates careful control of the reaction pH. An overly basic environment will deprotonate the amines, risking catalyst inhibition, while a highly acidic environment (pH < 4) can hinder the reaction.[4]

Ligand Selection for Stability and Rate Acceleration: Copper-coordinating ligands are crucial for a successful CuAAC reaction, especially in bioconjugation contexts.[1] They serve two primary functions:

  • Stabilization: Ligands protect the active Cu(I) state from oxidation to the inactive Cu(II) state.[1][6]

  • Acceleration: They increase the reaction rate, which is particularly important when working with low concentrations of reactants.[1][7]

For reactions involving water-soluble reagents like the dihydrochloride salt, a water-soluble ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice as it enhances reaction rates in aqueous media and improves the overall reliability of the protocol.[8] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is the standard.[1][8]

Detailed Experimental Protocol

This protocol provides a general procedure for the CuAAC reaction with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. It is designed for a 0.1 mmol scale and should be adapted based on the specific azide partner.

Materials and Reagents:

  • 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride (Alkyne)

  • Azide coupling partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent System: e.g., Water/t-Butanol (1:1) or DMF/Water

  • Deionized Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware and magnetic stirrer

Stock Solution Preparation:

  • Alkyne Solution (100 mM): Dissolve 24.11 mg (0.1 mmol) of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in 1.0 mL of degassed deionized water.

  • Azide Solution (100 mM): Prepare a 100 mM solution of the azide partner in a suitable solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.

  • Sodium Ascorbate (300 mM): Prepare this solution fresh just before use. Dissolve 59.4 mg of sodium ascorbate in 1.0 mL of degassed deionized water.

Step-by-Step Reaction Procedure:

  • Reagent Combination: In a clean reaction vial equipped with a magnetic stir bar, add the following in the specified order:

    • 1.0 mL of the Alkyne solution (0.1 mmol, 1.0 eq).

    • 1.05 mL of the Azide solution (0.105 mmol, 1.05 eq). A slight excess of the non-limiting reagent is often beneficial.

    • Appropriate volume of co-solvent (e.g., t-Butanol or DMF) to ensure solubility of all components.

  • Catalyst Premixing: In a separate microcentrifuge tube, prepare the catalyst complex. This step is crucial to prevent precipitation and ensure catalyst activity.

    • Add 100 µL of the THPTA solution (0.01 mmol, 0.1 eq).

    • Add 50 µL of the Copper(II) Sulfate solution (0.001 mmol, 0.01 eq, 1 mol%).

    • Vortex briefly and allow the light blue solution to stand for 2-3 minutes.[8]

  • Add Catalyst: Add the entire premixed catalyst solution to the main reaction vial.

  • Initiate the Reaction: Add 100 µL of the freshly prepared Sodium Ascorbate solution (0.03 mmol, 0.3 eq) to the reaction mixture. The solution may change color (e.g., to yellow or orange), indicating the reduction of Cu(II) to Cu(I).

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature. Protect the reaction from light if using photosensitive compounds.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-4 hours).

  • Work-up and Purification: Once the reaction is complete, the product can be purified. The specific method will depend on the properties of the final triazole product but may include reverse-phase HPLC, silica gel chromatography, or liquid-liquid extraction.

Figure 2. General Experimental Workflow for CuAAC.

Reaction Optimization and Troubleshooting

For challenging substrates or to improve yield, several parameters can be adjusted. The following table summarizes key variables and their typical effects.

ParameterStandard RangeRationale & Optimization StrategyPotential Issues
Catalyst Loading 1-5 mol% CuHigher loading can increase reaction rate.High copper levels can be difficult to remove and may cause side reactions.
Ligand:Cu Ratio 2:1 to 5:1A higher ratio protects the catalyst and can improve solubility and rates.[7]Excess ligand is generally well-tolerated but may complicate purification.
Ascorbate 3-10 eq (to Cu)Ensures a reducing environment to maintain the Cu(I) state.Excess can lead to side reactions with sensitive functional groups.[5]
Solvent H₂O/t-BuOH, H₂O/DMFMust fully solubilize all reactants. Aqueous systems often show rate acceleration.[4]Poor solubility is a common cause of reaction failure. Acetonitrile should be avoided as it strongly coordinates to copper.[2]
Temperature Room Temp - 60 °CGentle heating can accelerate slow reactions.May increase side product formation or degrade sensitive substrates.
pH 7-8Optimal for most CuAAC reactions. Balances alkyne deprotonation and amine protonation state.pH outside the 4-12 range can inhibit the reaction.[4]

Troubleshooting Common Issues:

  • No Reaction/Low Yield:

    • Check Reagents: Ensure sodium ascorbate solution is freshly prepared. Verify the quality of the azide and alkyne.

    • Oxygen Contamination: De-gas solvents thoroughly. Oxygen will oxidize the Cu(I) catalyst.[2]

    • Solubility: Ensure all components are fully dissolved. Try different co-solvents or increase the solvent volume.

  • Side Product Formation:

    • Alkyne Homocoupling (Glasier Coupling): This is an oxygen-dependent side reaction. Ensure the reaction is properly de-gassed and there is sufficient sodium ascorbate.

    • Substrate Degradation: Reactive oxygen species can damage sensitive molecules.[5] Ensure an appropriate ligand-to-copper ratio (e.g., 5:1) is used.[7]

References

  • Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1961-1971. Available from: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Bioconjugate Chemistry, 22(10), 1912–1916. Available from: [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2046. Available from: [Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(37), 9528-9550. Available from: [Link]

  • Kumar, A., & Kumar, V. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61(90), 12345-12367. Available from: [Link]

  • ResearchGate. (2025). Stable Cu (I) Complexes for Intracellular Cu‐Catalyzed Azide Alkyne Cycloaddition. Request PDF. Available from: [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Poshala, D., et al. (2018). In Situ Generation of Copper Nanoparticles by Rongalite and Their Use as Catalyst for Click Chemistry in Water. ChemistrySelect, 3(48), 13627-13631. Available from: [Link]

  • ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

  • American Chemical Society. (2024). THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development. Available from: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. Available from: [Link]

  • Wu, P., et al. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 51(40), 10049-10053. Available from: [Link]

  • ResearchGate. (2016). Copper-Catalyzed Click Reaction on/in Live Cells. Retrieved from [Link]

Sources

Application Notes and Protocols for Labeling Biomolecules with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linker for Two-Step Bio-orthogonal Labeling

In the dynamic fields of proteomics, drug development, and molecular biology, the precise labeling and tracking of biomolecules are paramount. 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a versatile bifunctional linker designed for the strategic modification of biomolecules. This molecule possesses two key functional groups: a primary amine for initial conjugation to a biomolecule and a terminal alkyne for subsequent bio-orthogonal "click" chemistry. This two-step approach allows for the stable introduction of a wide array of reporter molecules, such as fluorophores, biotin tags, or drug moieties, with high specificity and efficiency.

The primary amine on the piperidine ring serves as a nucleophile, enabling covalent attachment to various functional groups on a biomolecule, most commonly carboxylic acids or their activated esters. The piperidine scaffold itself can enhance the aqueous solubility of the linker and the resulting conjugate.[1][2] The terminal alkyne acts as a bio-orthogonal handle, meaning it is chemically inert within biological systems until a specific reaction partner, typically an azide-functionalized molecule, is introduced.[3][4] This orthogonality prevents non-specific reactions with other cellular components, ensuring that the final labeling is highly targeted.

The most prevalent bio-orthogonal reaction involving alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction is prized for its high yields, mild reaction conditions, and exceptional specificity, forming a stable triazole linkage.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for the successful use of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in biomolecule labeling.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈N₂ · 2HClN/A
Molecular Weight227.18 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in water and polar organic solvents like DMSO and DMF.[1][2]

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Experimental Workflow Overview

The overall process of labeling a biomolecule with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride can be broken down into three main stages:

  • Biomolecule Preparation and Activation (if necessary): Preparing the target biomolecule for conjugation.

  • Conjugation of the Linker: Covalently attaching the amine group of the linker to the biomolecule.

  • Bio-orthogonal "Click" Reaction: Attaching a reporter molecule to the alkyne handle of the linker.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Click Reaction Biomolecule Target Biomolecule (e.g., Protein with -COOH) Activation Activate -COOH groups (e.g., using EDC/NHS) Biomolecule->Activation Activated_Biomolecule Activated Biomolecule Linker 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride Conjugation Amine-Carboxyl Coupling (Amide Bond Formation) Linker->Conjugation Alkyne_Biomolecule Alkyne-Labeled Biomolecule Conjugation->Alkyne_Biomolecule Activated_Biomolecule->Conjugation Click CuAAC 'Click' Reaction Alkyne_Biomolecule->Click Reporter Azide-Functionalized Reporter Molecule Reporter->Click Labeled_Biomolecule Final Labeled Biomolecule Click->Labeled_Biomolecule G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Reaction and Product Alkyne Alkyne-Labeled Biomolecule Click_Reaction CuAAC Reaction Alkyne->Click_Reaction Azide Azide-Reporter (e.g., Azide-Fluorophore) Azide->Click_Reaction Copper Copper(II) Sulfate (CuSO₄) Reducing_Agent Sodium Ascorbate Copper->Reducing_Agent Reduction to Cu(I) Ligand THPTA or TBTA Reducing_Agent->Ligand Stabilization of Cu(I) Ligand->Click_Reaction Catalysis Product Triazole-Linked Labeled Biomolecule Click_Reaction->Product

Sources

Application Note & Protocol: Selective N-Alkylation of 1-(But-3-yn-1-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective N-alkylation of the primary amine in 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a cornerstone of drug development.[1] The presence of a terminal alkyne offers a valuable handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, making this protocol highly relevant for the synthesis of complex molecular probes and pharmaceutical intermediates. We present a robust, step-by-step protocol that addresses the specific challenge of starting with a dihydrochloride salt, detailing the reaction mechanism, optimized conditions, purification strategy, and analytical characterization of the final product.

Introduction: The Strategic Importance of N-Alkylation

N-alkylation of amines is a fundamental transformation in organic synthesis, enabling the construction of secondary and tertiary amines that are ubiquitous in biologically active compounds.[2][3] The target molecule, 1-(But-3-yn-1-yl)piperidin-4-amine, features two nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine at the C4 position. The dihydrochloride form presents a unique challenge, as both nitrogen atoms are protonated and thus non-nucleophilic.

The core of this protocol involves the selective deprotonation and subsequent alkylation of the primary amino group. This is achieved through a classic nucleophilic substitution (SN2) reaction.[4] The strategic choice of base is critical; it must be strong enough to neutralize two equivalents of HCl and deprotonate the primary ammonium salt to unmask its nucleophilicity, without promoting undesirable side reactions. Controlling the stoichiometry of the alkylating agent is also paramount to mitigate the common issue of over-alkylation, where the resulting secondary amine reacts further to form a tertiary amine.[5]

Reaction Principle and Mechanism

The reaction proceeds in two key stages:

  • Deprotonation: The starting material is a dihydrochloride salt. A suitable base, such as anhydrous potassium carbonate (K₂CO₃), is introduced. At least three equivalents of the base are theoretically required: two to neutralize the hydrochloride salts on both the piperidine and the primary amine nitrogens, and a third to act as an acid scavenger for the proton generated during the alkylation of the now-free primary amine. In practice, a slight excess is used to drive the reaction to completion.

  • Nucleophilic Substitution (SN2): Once deprotonated, the primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., ethyl bromide). This concerted step forms a new carbon-nitrogen bond and displaces the halide leaving group.[4]

The overall transformation is as follows:

(Self-generated image for illustrative purposes)

Below is a conceptual diagram of the key mechanistic steps.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation A Amine Dihydrochloride (Non-nucleophilic) Base + K₂CO₃ (Base) A->Base B Free Primary Amine (Nucleophilic) D N-Alkylated Product B->D Nucleophilic Attack Base->B C Alkyl Halide (R-X) (Electrophile) C->D

Caption: Core mechanistic pathway for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol details the N-ethylation of the title compound as a representative example.

Materials and Equipment
Reagent/MaterialGradeRecommended Supplier
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride≥97%Commercially Available
Ethyl Bromide (Bromoethane)≥99%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderedCommercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Deionized Water-In-house
Brine (Saturated aq. NaCl)-In-house

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, glassware for column chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp, ninhydrin stain solution.

Step-by-Step Procedure

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride (1.00 g, 4.44 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (2.46 g, 17.8 mmol, 4.0 eq).

  • Add anhydrous acetonitrile (40 mL).

  • Flush the apparatus with nitrogen or argon and maintain a positive pressure throughout the reaction.

    • Scientist's Note: The use of an inert atmosphere prevents the introduction of atmospheric moisture, which can affect the reactivity of the base and reagents. Powdered K₂CO₃ is used to maximize surface area and reaction rate.

Step 2: N-Alkylation Reaction

  • Stir the suspension vigorously for 15 minutes at room temperature to facilitate the initial deprotonation.

  • Add ethyl bromide (0.53 g, 0.36 mL, 4.88 mmol, 1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Mobile Phase: 90:10:1 Dichloromethane/Methanol/Triethylamine.

    • Visualization: Use a UV lamp (if product is UV active) and then stain with ninhydrin. The starting primary amine will produce a distinct color (e.g., purple/blue) with ninhydrin, while the secondary amine product will appear as a different color (e.g., yellow/orange) or not at all. The reaction is complete upon consumption of the starting material.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr), washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and then brine (1 x 30 mL).[6]

    • Scientist's Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic layer before the drying step.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.[6][7]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing & Elution: Pack the column using a gradient elution system, starting with a non-polar solvent and gradually increasing polarity. A typical gradient would be from 100% Dichloromethane to 95:5 Dichloromethane/Methanol.

    • Critical Insight: To prevent peak tailing and improve separation of basic amines on acidic silica gel, it is essential to add a basic modifier to the mobile phase. Add 0.5-1% triethylamine to your solvent system.[7][8]

  • Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to afford the pure N-ethyl-1-(but-3-yn-1-yl)piperidin-4-amine.

Quantitative Data Summary

CompoundMW ( g/mol )Amount (mmol)EquivalentsMass/Volume Used
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride225.164.441.01.00 g
Ethyl Bromide108.974.881.10.53 g (0.36 mL)
Potassium Carbonate138.2117.84.02.46 g
Expected Product 180.30 --Yield: 65-80%

Experimental Workflow Visualization

G A 1. Reaction Setup - Add amine salt, K₂CO₃, MeCN - Inert Atmosphere (N₂) B 2. Alkylation Reaction - Add Ethyl Bromide - Heat to 60 °C - Monitor by TLC A->B C 3. Work-up - Cool and Filter - Concentrate Filtrate - Liquid-Liquid Extraction B->C D 4. Purification - Flash Column Chromatography - (DCM/MeOH + 1% TEA) C->D E 5. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Purity Analysis D->E

Caption: High-level workflow for the N-alkylation procedure.

Product Characterization

Authenticating the structure of the final product is a critical, self-validating step.

  • ¹H NMR Spectroscopy: The most telling change will be the disappearance of the broad singlet corresponding to the -NH₂ protons of the primary amine and the appearance of a new quartet (for the -CH₂- of the ethyl group) and a new triplet (for the -CH₃ of the ethyl group). A single N-H proton signal for the new secondary amine should also be visible.

  • ¹³C NMR Spectroscopy: Expect the appearance of two new signals in the aliphatic region corresponding to the two carbons of the newly introduced ethyl group.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-ethylated product (C₁₁H₂₀N₂), which is m/z = 181.30.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching vibrations of a primary amine (two bands, ~3300-3400 cm⁻¹) will be replaced by the single N-H stretch of a secondary amine (~3300-3350 cm⁻¹). The alkyne C≡C and ≡C-H stretches should remain visible around 2120 cm⁻¹ and 3300 cm⁻¹, respectively.

Distinguishing between N- and O-alkylation is not relevant here, but NMR techniques like HMBC can be invaluable for confirming the site of alkylation in more complex systems.[9][10]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents:

    • Piperidine Derivatives: Can be toxic and irritating. Handle in a well-ventilated fume hood.[11][12][13]

    • Ethyl Bromide: Is a volatile and toxic alkylating agent. All manipulations should be performed exclusively within a certified chemical fume hood.

    • Solvents: Acetonitrile and Dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • ACS Omega (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Organic Chemistry Portal . Synthesis of secondary and tertiary amines. [Link]

  • National Institutes of Health (NIH) (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • National Institutes of Health (NIH) . N-dealkylation of Amines. [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate (2014). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]

  • Carl ROTH (2025). Safety Data Sheet: Piperidine. [Link]

  • ResearchGate (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • PubChem (2025). 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride. [Link]

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Calgary . Alkylation of Amines. [Link]

  • Chemistry Steps . Reductive Amination. [Link]

  • New Jersey Department of Health . Hazard Substance Fact Sheet: Piperidine. [Link]

  • ResearchGate (2017). Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds?[Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). [Link]

  • MDPI (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • Royal Society of Chemistry (2016). NMR characterisation of natural products derived from under-explored microorganisms. [Link]

  • PubMed (2017). Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography...[Link]

  • National Institutes of Health (NIH) (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Master Organic Chemistry (2017). Alkylation Of Amines (aka “The Williamson Ether Synthesis, But For Amines” ) Usually Doesn't Pan Out. [Link]

  • MDPI (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • Oreate AI Blog (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • PubMed (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Biotage (2023). Is there an easy way to purify organic amines?[Link]

  • PENTA (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • National Institutes of Health (NIH) (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine for High-Throughput Screening Library Generation

Abstract

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel starting points for therapeutic development.[1][2] The quality and diversity of these libraries are paramount to the success of any screening campaign. This document provides a detailed guide for the strategic derivatization of the versatile building block, 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. This scaffold is of particular interest as it possesses two chemically orthogonal functional groups—a primary amine and a terminal alkyne—allowing for selective and diverse chemical modifications.[3] This application note will explore detailed protocols for parallel synthesis, focusing on amide bond formation, reductive amination, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to generate a library of novel compounds with significant potential for biological screening.

Introduction: The Rationale for a Bifunctional Scaffold

The design of small molecule libraries for HTS has evolved significantly. Early combinatorial chemistry efforts often prioritized quantity over quality, leading to collections with poor physicochemical properties.[1] Contemporary approaches emphasize the creation of "lead-like" molecules, which possess favorable properties for further development.[1] The choice of the core scaffold is a critical decision in library design.[1]

The 1-(But-3-yn-1-yl)piperidin-4-amine scaffold offers several advantages for HTS library synthesis:

  • Orthogonal Reactivity: The primary amine and the terminal alkyne can be addressed with distinct and highly selective chemical transformations. This orthogonality allows for the systematic and independent introduction of diverse chemical moieties at two different points of the molecule, maximizing structural diversity.[3][4]

  • "Privileged" Substructure: The piperidine ring is a common motif in many approved drugs, suggesting that this core structure is well-tolerated biologically and can serve as a favorable anchor for interacting with various biological targets.

  • Three-Dimensional Character: The non-planar nature of the piperidine ring provides a three-dimensional framework, which is increasingly recognized as important for interacting with the complex topographies of protein binding sites.[1]

This guide will provide detailed, step-by-step protocols for derivatizing this scaffold in a high-throughput format, along with considerations for reaction optimization, product purification, and quality control.

Derivatization Strategies and Workflow

The derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine can be approached in a modular fashion. The following diagram illustrates the overall workflow for generating a diverse chemical library from this starting material.

G cluster_0 Starting Material cluster_1 Derivatization of Primary Amine cluster_2 Derivatization of Terminal Alkyne cluster_3 Purification & Analysis cluster_4 Final Library A 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride B Amide Bond Formation (Carboxylic Acids, Acyl Chlorides) A->B  Strategy 1a C Reductive Amination (Aldehydes, Ketones) A->C  Strategy 1b D CuAAC 'Click' Chemistry (Organic Azides) B->D  Sequential  Derivatization C->D  Sequential  Derivatization E High-Throughput Purification (Prep-HPLC, SPE) D->E F Quality Control (LC-MS, NMR) E->F G Diverse Compound Library for HTS F->G

Caption: Overall workflow for the derivatization of the bifunctional scaffold.

Experimental Protocols

The following protocols are designed for execution in a 96-well plate format, which is amenable to automation and high-throughput workflows.[5]

General Considerations
  • Starting Material: 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride should be neutralized prior to use in most reactions. This can be achieved by adding a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvents: Anhydrous solvents are recommended for most reactions to avoid hydrolysis of reagents and intermediates. Dimethylformamide (DMF) and dichloromethane (DCM) are suitable choices for many of the described transformations.

  • Inert Atmosphere: Reactions that are sensitive to air or moisture should be performed under an inert atmosphere of nitrogen or argon.

Protocol 1: Amide Bond Formation

Amide bond formation is a robust and widely used reaction in medicinal chemistry.[6] This protocol utilizes a standard coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the reaction between the primary amine of the scaffold and a diverse set of carboxylic acids.

Materials:

  • 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

  • Library of diverse carboxylic acids

  • HATU

  • DIPEA

  • Anhydrous DMF

  • 96-well reaction block

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in anhydrous DMF.

    • Prepare a 0.22 M solution of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.25 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the carboxylic acid solution (0.22 M, 1.1 eq).

    • Add 100 µL of the HATU solution (0.25 M, 1.25 eq).

    • Add 50 µL of the DIPEA solution (0.8 M, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acids.

    • Add 100 µL of the 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride solution (0.2 M, 1.0 eq).

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Quenching:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with ethyl acetate (2 x 300 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency and low rates of epimerization for chiral carboxylic acids.
Base DIPEANon-nucleophilic base to neutralize the dihydrochloride and facilitate the coupling reaction.
Solvent Anhydrous DMFGood solvating properties for a wide range of reactants and reagents.
Stoichiometry Acid (1.1 eq), HATU (1.25 eq)A slight excess of the acid and coupling reagent ensures complete consumption of the scaffold.
Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly suitable for library synthesis due to the vast number of commercially available aldehydes and ketones.[7][8][9] This protocol involves the formation of an imine intermediate, which is then reduced in situ.

Materials:

  • 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • DIPEA

  • Anhydrous 1,2-dichloroethane (DCE)

  • 96-well reaction block

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in anhydrous DCE.

    • Prepare a 0.22 M solution of each aldehyde or ketone from the library in anhydrous DCE in a separate 96-well plate.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DCE.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride solution (0.2 M, 1.0 eq).

    • Add 50 µL of the DIPEA solution (0.4 M, 1.0 eq) to neutralize the hydrochloride.

    • Add 100 µL of the aldehyde or ketone solution (0.22 M, 1.1 eq).

    • Seal the reaction block and shake at room temperature for 1 hour to allow for imine formation.

    • Add solid sodium triacetoxyborohydride (STAB) (1.5 eq) to each well.

    • Reseal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Quenching:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with dichloromethane (2 x 300 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent for imines that is compatible with many functional groups.
Solvent 1,2-Dichloroethane (DCE)An effective solvent for both imine formation and the reduction step.
Stoichiometry Aldehyde/Ketone (1.1 eq), STAB (1.5 eq)Ensures complete reaction and reduction of the imine intermediate.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click" chemistry, is an exceptionally reliable and high-yielding reaction for forming 1,2,3-triazoles.[10][11][12][13] This protocol can be applied to the products from Protocol 1 or 2 to further diversify the library.

Materials:

  • Alkyne-functionalized products from Protocol 1 or 2

  • Library of diverse organic azides

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) mixture

  • 96-well reaction block

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Dissolve the crude alkyne-functionalized products from the previous step in a 1:1 mixture of tert-butanol and water to a concentration of 0.1 M.

    • Prepare a 0.11 M solution of each organic azide from the library in a 1:1 mixture of tert-butanol and water in a separate 96-well plate.

    • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

    • Prepare a 0.2 M aqueous solution of sodium ascorbate (freshly prepared).

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing 200 µL of the alkyne solution (0.1 M, 1.0 eq), add 200 µL of the organic azide solution (0.11 M, 1.1 eq).

    • Add 20 µL of the CuSO₄·5H₂O solution (0.1 M, 0.1 eq).

    • Add 40 µL of the freshly prepared sodium ascorbate solution (0.2 M, 0.4 eq).

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up:

    • The reaction mixture can often be directly purified. If necessary, dilute with water and extract with ethyl acetate.

ParameterConditionRationale
Catalyst System CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst.[13]
Solvent tert-Butanol/Water (1:1)A versatile solvent system that solubilizes a wide range of organic substrates and the catalyst components.
Stoichiometry Azide (1.1 eq), CuSO₄ (0.1 eq), Sodium Ascorbate (0.4 eq)Catalytic amounts of copper are sufficient, with an excess of the reducing agent to maintain the active Cu(I) state.

High-Throughput Purification and Quality Control

The success of an HTS campaign is highly dependent on the purity and integrity of the compound library.[14][15]

Purification

For the purification of compound libraries, high-throughput methods are essential.[16][17]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used technique for purifying compound libraries.[16][17] Mass-directed fractionation allows for the collection of fractions containing the desired product based on its mass-to-charge ratio.

  • Solid-Phase Extraction (SPE): For some reactions, SPE can be an effective and rapid method for removing excess reagents and byproducts.

Quality Control

A representative subset of the library should be subjected to rigorous quality control to ensure the identity, purity, and concentration of the compounds.[15][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis.[19] It provides information on the purity of the sample and confirms the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a smaller selection of compounds, ¹H NMR should be performed to confirm the chemical structure.

The following diagram illustrates a typical high-throughput purification and analysis workflow.

G cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis & Plating A Crude Reaction Mixture (from 96-well plate) B Mass-Directed Prep-HPLC A->B C LC-MS Analysis (Purity & Identity) B->C D NMR Analysis (Structure Confirmation) C->D  Representative  Samples E Final Compound Plating (for HTS) C->E

Caption: Workflow for high-throughput purification and quality control.

Conclusion

The derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride offers a powerful and efficient strategy for the generation of diverse and lead-like compound libraries for high-throughput screening. The orthogonal nature of its primary amine and terminal alkyne functional groups allows for the systematic exploration of chemical space through robust and well-established chemical transformations. By following the detailed protocols outlined in this application note and implementing rigorous purification and quality control measures, researchers can generate high-quality compound libraries that will be valuable assets in the quest for novel therapeutic agents.

References

  • Coley, C. W., Eyke, N. S., & Jensen, K. F. (2020). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 835-856. [Link]

  • Falchi, F., Garonzi, M., Soriano, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6529. [Link]

  • Kyranos, J. N., & Hogan, J. C. (1998). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 70(11), 389A-395A. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Vipergen. Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]

  • Saw, Y. L., Boughton, J. R., Wroniuk, F. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Li, H., & Zhang, W. (2013). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 30(1), 1-13. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubChem. 4-(Piperidin-1-yl)butan-1-amine. [Link]

  • Buvaylo, O. A., Usenko, N. I., Pryn, I. V., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions, 53(16), 7241-7253. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Colliandre, L., & Muller, C. (2015). [Quality Control of Chemical Libraries]. Medecine Sciences: M/S, 31(6-7), 620-626. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Zuegg, J., & Cooper, M. A. (2012). High-Throughput Purification of Single Compounds and Libraries. In High-Throughput Screening (pp. 131-149). Humana Press. [Link]

  • Zeglis, B. M., & Lewis, J. S. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 79(9), 4239–4244. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • IBA Lifesciences. High-throughput purification. [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Organic Process Research & Development, 18(11), 1475-1491. [Link]

  • Sharma, M., Mangas-Sanchez, J., France, S. P., et al. (2017). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Nature Chemistry, 9(10), 989-995. [Link]

  • Pan, J., & Lewis, K. C. (2001). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Journal of combinatorial chemistry, 3(1), 114–120. [Link]

  • Chiotellis, A., Müller, C., & Schibli, R. (2017). Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. Chemistry (Weinheim an der Bergstrasse, Germany), 23(53), 13031–13035. [Link]

  • Li, Z., Wang, X., & Zhu, Y. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(11), 1332. [Link]

  • Kumar, A. (2018). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. In Flow Chemistry - Fundamentals (pp. 1-25). De Gruyter. [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]

  • D'Souza, A. D., & Müller, C. (2019). Recent applications of click chemistry in drug discovery. Expert opinion on drug discovery, 14(6), 573–584. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis, 8(12), 1259–1262. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • Chakraborty, S., Le, T. B., & Daw, P. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Organic letters, 22(13), 5131–5136. [Link]

  • Paluch, P., & Szostak, M. (2021). Synthesis, Structure and Reactions of the Most Twisted Amide. Molecules (Basel, Switzerland), 26(16), 4949. [Link]

  • Sharma, A., & Liu, K. K. (2017). Strategies for the screening of small molecule libraries. In Microfluidics for Biologists (pp. 1-24). Springer, Cham. [Link]

  • Zeglis, B. M., & Lewis, J. S. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 79(9), 4239–4244. [Link]

  • De, B., El-Gamal, M. I., An, L., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Scientific reports, 8(1), 11822. [Link]

  • Barhate, C., & Lindsley, C. W. (2021). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications, 57(84), 11037-11040. [Link]

  • Zheng, Q., & Ding, S. Y. (2016). Highly crystalline covalent organic frameworks from flexible building blocks. Chemical Communications, 52(26), 4706-4709. [Link]

  • Teague, C. H., & Taylor, S. D. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS medicinal chemistry letters, 14(6), 723–725. [Link]

  • Lee, S., & Kim, H. J. (2023). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Analytical chemistry, 95(32), 11956–11964. [Link]

  • PubChem. N-Phenylpiperidin-4-amine dihydrochloride. [Link]

Sources

Troubleshooting & Optimization

Solubility of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the solubility characteristics of this compound. Given its nature as a dihydrochloride salt of a substituted piperidine, understanding its behavior in various solvent systems is critical for successful experimental design, formulation, and biological screening.

This guide moves beyond simple data provision to explain the underlying chemical principles governing solubility and provides robust, field-tested protocols for you to determine these properties in your own laboratory setting. We will address common challenges and provide a logical framework for troubleshooting.

Physicochemical Properties Overview

A foundational understanding of the compound's properties is essential for predicting its solubility. As a dihydrochloride salt, it possesses two protonated amine centers, making it highly polar.

PropertyValue / PredictionSource
Molecular Formula C₉H₁₈Cl₂N₂Calculated
Molecular Weight 225.16 g/mol Calculated
Free Base Formula C₉H₁₆N₂PubChem[1]
Free Base Monoisotopic Mass 152.131 g/mol PubChem[1]
Predicted XlogP (Free Base) 0.5PubChem[1]
Appearance White to off-white solid (Expected)N/A
Key Structural Features Piperidine ring, primary amine, tertiary amine, terminal alkyne. As a dihydrochloride, both amines are protonated.N/A

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered by researchers working with this and similar amine hydrochloride salts.

Q1: What is the expected solubility of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in aqueous solutions?

A1: As a dihydrochloride salt, the compound is expected to be highly soluble in water . The two protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺) make the molecule ionic. These charged centers readily form strong ion-dipole interactions with polar water molecules, facilitating dissolution. The parent heterocycle, piperidine, is itself miscible with water[2]. The salt form significantly enhances aqueous solubility compared to the free base.

However, several factors can complicate this expected behavior. See the troubleshooting section for more details.

Q2: I'm struggling to dissolve the compound in pure water, even though it's a salt. What could be the issue?

A2: This is a common and important issue. The dissolution of an amine salt in unbuffered water can be a self-limiting process due to its effect on the solution's pH. The dissolution process can be represented by the following equilibrium:

Salt (s) ⇌ Amine⁺ (aq) + Cl⁻ (aq)

The protonated amine is a weak acid and can dissociate, releasing H⁺ and lowering the pH. For a weakly basic compound, this pH drop can be significant enough to suppress further dissolution of the salt[3].

Troubleshooting Steps:

  • Use a Buffered Solution: Instead of deionized water, attempt to dissolve the compound in a buffered solution, such as Phosphate-Buffered Saline (PBS) at pH 7.4 or a citrate buffer at a lower pH (e.g., pH 4-5). Buffering the solution prevents pH shifts and maintains the amine in its fully protonated, more soluble state.

  • Gentle Heating: Warming the solution to 30-40°C can increase the rate of dissolution. Ensure the compound is stable at this temperature first.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

Q3: Which organic solvents are suitable for this compound?

A3: The solubility in organic solvents is inversely related to its aqueous solubility. As a highly polar dihydrochloride salt, it will have low solubility in non-polar organic solvents like hexane, toluene, and diethyl ether.

It is expected to have moderate to good solubility in polar protic solvents like methanol and ethanol, as these can solvate both the charged amine centers and the chloride counter-ions.

For polar aprotic solvents, solubility can be variable:

  • DMSO (Dimethyl Sulfoxide): Often a good choice for dissolving polar hydrochloride salts[4].

  • DMF (Dimethylformamide): Similar to DMSO, it is a highly polar aprotic solvent that can be effective.

  • Acetonitrile: Less polar than DMSO/DMF; solubility is likely to be lower.

  • DCM (Dichloromethane) / Chloroform: Generally poor solvents for salts.

Q4: Can I convert the dihydrochloride salt back to its free base form? Why would I do this?

A4: Yes, the salt can be neutralized to its free base form by treatment with a suitable base. This is typically done by dissolving the salt in an aqueous medium and adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is above the pKa of the most acidic proton (likely the piperidinium proton, pKa ~11). The neutral free base will likely be less water-soluble and can be extracted into an organic solvent like ethyl acetate or DCM.

Reasons to convert to the free base:

  • Improved Organic Solvent Solubility: The neutral free base is significantly more soluble in a wider range of organic solvents, which is necessary for many organic reactions or chromatographic purifications.

  • Characterization: To obtain NMR spectra without the complexities of proton exchange or to perform mass spectrometry in a specific mode.

Q5: Are there any specific handling or stability issues I should be aware of?

A5: Amine hydrochloride salts, particularly those that are highly water-soluble, can be hygroscopic . This means they can absorb moisture from the atmosphere. This can make accurate weighing difficult and may cause the solid to appear "gooey" or "oily" over time[5].

Handling Recommendations:

  • Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite).

  • Handle the solid in a low-humidity environment or a glove box if possible.

  • Keep containers tightly sealed when not in use[6].

  • Be aware of potential salt disproportionation in aqueous suspensions, where the salt can convert to the less soluble free base over time, affecting bioavailability and experimental consistency[3].

Troubleshooting Guide for Dissolution

This section provides a systematic approach to resolving common solubility challenges.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing dissolution problems.

G start Start: Compound does not dissolve in selected solvent solvent_type What is the solvent type? start->solvent_type aqueous_path Aqueous (Water, Buffer) solvent_type->aqueous_path Aqueous organic_path Organic solvent_type->organic_path Organic check_ph Is the solution buffered? aqueous_path->check_ph use_buffer Action: Use a pH-controlled buffer (e.g., PBS, Citrate) check_ph->use_buffer No add_energy Action: Apply gentle heat (30-40°C) or sonicate check_ph->add_energy Yes use_buffer->add_energy still_insoluble_aq Still Insoluble? Consider solubility limit reached. add_energy->still_insoluble_aq check_polarity Is the solvent polar? organic_path->check_polarity use_polar Action: Switch to a more polar solvent (e.g., MeOH, DMSO) check_polarity->use_polar No still_insoluble_org Still Insoluble? Compound is likely insoluble in this solvent class. check_polarity->still_insoluble_org Yes use_polar->still_insoluble_org convert_fb For non-polar solvents, consider converting to free base still_insoluble_org->convert_fb

Caption: Logical workflow for troubleshooting solubility issues.

Experimental Protocols

These protocols provide a standardized method for assessing solubility in your laboratory. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Based on the safety data for similar piperidine derivatives, this compound should be handled with care as it may be harmful if swallowed or in contact with skin and can cause skin and eye irritation[6][7][8].

Protocol 1: Qualitative Solubility Assessment

This method quickly determines if a compound is soluble, partially soluble, or insoluble in a given solvent at a target concentration. A common threshold for "soluble" in early-stage research is >1 mg/mL.

Materials:

  • 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

  • Small vials (e.g., 1.5 mL glass vials)

  • Calibrated pipettes

  • Vortex mixer

  • Solvents to be tested (e.g., Deionized Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Dichloromethane)

Procedure:

  • Weigh Compound: Accurately weigh approximately 1 mg of the compound into a clean, dry vial.

  • Initial Solvent Addition: Add 100 µL of the selected solvent to the vial. This represents an initial concentration of 10 mg/mL.

  • Mix: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observe: Visually inspect the solution against a dark background.

    • Clear Solution: The compound is soluble at ≥10 mg/mL.

    • Cloudy/Suspension: The compound is not fully soluble. Proceed to the next step.

  • Serial Dilution: If the compound was not fully soluble, add another 900 µL of the solvent to bring the total volume to 1 mL (final concentration of 1 mg/mL).

  • Mix & Observe Again: Vortex vigorously for 30-60 seconds.

    • Clear Solution: The compound is soluble at 1 mg/mL. Record as "Soluble".

    • Hazy/Cloudy: The compound is "Slightly Soluble".

    • Visible Solid Particles: The compound is "Insoluble" at 1 mg/mL.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a classic method to determine the thermodynamic equilibrium solubility. It requires an analytical technique (e.g., HPLC-UV, LC-MS) to quantify the concentration of the dissolved compound.

Procedure:

  • Prepare Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Phases: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilute: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantify: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) against a standard curve prepared with known concentrations of the compound.

  • Calculate: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A 1. Add excess solid to solvent B 2. Seal vial and agitate (24-48h at constant T) A->B C 3. Settle suspension B->C D 4. Filter supernatant (0.22 µm) C->D E 5. Dilute filtrate for analysis D->E F 6. Quantify using HPLC/LC-MS against a standard curve E->F G 7. Calculate solubility value (e.g., in mg/mL or µM) F->G

Caption: Workflow for the quantitative shake-flask solubility method.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • PubChem. (n.d.). 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of supersaturated solutions and its impact on oral drug absorption. Annual review of chemical and biomolecular engineering, 7, 383-407.
  • Tilstam, U. (2012). Disproportionation of salts. Organic Process Research & Development, 16(7), 1273-1278.
  • University of Toronto. (n.d.). Solubility. Retrieved from [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603-618.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols for these uncharacterized compounds must be anything but routine. This guide provides essential, immediate safety and logistical information for handling 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a framework of understanding, ensuring that safety is not just a protocol, but an ingrained practice rooted in scientific rationale.

Hazard Analysis: Deconstructing the Molecule

A thorough understanding of the potential hazards associated with the different moieties of the molecule informs the selection of appropriate personal protective equipment (PPE).

  • Piperidine Core: The piperidine scaffold is a common structural motif in pharmaceuticals. However, piperidine itself is a hazardous substance. It is classified as a flammable liquid and is harmful if swallowed.[1] More critically, it is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[2][3] Therefore, any derivative, including our target molecule, should be handled with the assumption of similar corrosive and toxic properties.

  • Amine Dihydrochloride Salt: The dihydrochloride salt form suggests the compound is a solid, which can present an inhalation hazard if it is a fine powder. A close structural analog, (R)-(-)-3-Piperidinamine dihydrochloride, is known to be harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[4]

  • Terminal Alkyne Functionality: The butynyl group contains a terminal alkyne. While this functional group is invaluable for synthetic transformations like "click chemistry," it also imparts reactivity.[5][6] Although not an immediate toxicological threat in itself, its presence underscores that this is a reactive molecule, warranting careful handling to avoid unintended reactions.[5][6][7][8]

  • Potent Compound Consideration: As a novel molecule intended for drug development, it is prudent to handle it as a potentially highly potent active pharmaceutical ingredient (HPAPI).[9][10] The toxicology of the compound is unknown, and therefore, stringent containment and PPE are necessary to minimize any potential for exposure.[11][12]

The First Line of Defense: Engineering Controls

Before any discussion of PPE, the hierarchy of controls must be respected. Engineering controls are the primary method for ensuring safety, with PPE serving as the crucial final barrier.

  • Ventilation: All handling of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in its solid form, especially weighing and transfers, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particulates.[11] For sterile compounding, a Containment Primary Engineering Control (C-PEC) within a Containment Secondary Engineering Control (C-SEC) is advised.[13]

  • Isolation: For larger quantities or repeated handling, the use of a glove box or an isolator provides a higher level of containment, creating a physical barrier between the operator and the compound.[10][12]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The following PPE is mandatory for all personnel handling 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. The selection is based on a risk assessment of the compound's structural alerts.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes.[14]

  • Face Shield: A full-face shield should be worn over chemical splash goggles, especially when handling larger quantities or during procedures with a higher risk of splashes, such as dissolution in solvents.[1]

Respiratory Protection

The choice of respiratory protection depends on the specific task being performed.

  • For Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved N95 or higher-rated particulate respirator is essential to prevent inhalation of fine powders.

  • For Handling Solutions: If the compound is dissolved in a volatile organic solvent, a half-mask or full-face respirator with organic vapor cartridges is required.[15][16]

Skin and Body Protection
  • Gloves: Double gloving is required.

    • Inner Glove: A nitrile glove provides a good first layer of protection.

    • Outer Glove: A chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the inner glove.[14] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

  • Lab Coat/Body Suit: A buttoned lab coat is the minimum requirement. For procedures involving larger quantities, a disposable, chemical-resistant body suit should be used.[16][17]

Foot Protection
  • Closed-toe Shoes: Non-slip, closed-toe shoes made of a chemically resistant material are mandatory in the laboratory.

The following table summarizes the recommended PPE for various laboratory operations involving 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride:

Task Eye/Face Protection Respiratory Protection Hand Protection Body Protection
Weighing/Transfer of Solid Chemical Splash Goggles & Face ShieldN95 Particulate RespiratorDouble Gloving (Nitrile inner, Chemical-resistant outer)Lab Coat
Preparation of Solutions Chemical Splash Goggles & Face ShieldRespirator with Organic Vapor CartridgesDouble Gloving (Nitrile inner, Chemical-resistant outer)Chemical-resistant Apron over Lab Coat
Running a Reaction Chemical Splash GogglesAs needed based on solvent volatilityDouble Gloving (Nitrile inner, Chemical-resistant outer)Lab Coat
Work-up/Purification Chemical Splash Goggles & Face ShieldRespirator with Organic Vapor CartridgesDouble Gloving (Nitrile inner, Chemical-resistant outer)Chemical-resistant Apron over Lab Coat
Handling Large Quantities (>10g) Chemical Splash Goggles & Face ShieldAppropriate Respirator for taskDouble Gloving (Nitrile inner, Chemical-resistant outer)Disposable Chemical-resistant Body Suit

Procedural Guidance: Donning and Doffing of PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat or Body Suit

  • Inner Gloves

  • Outer Gloves

  • Respiratory Protection

  • Eye and Face Protection

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves (dispose of as hazardous waste)

  • Face Shield and Goggles (clean and store appropriately)

  • Lab Coat or Body Suit (turn inside out as you remove it and dispose of if necessary)

  • Inner Gloves (dispose of as hazardous waste)

  • Respiratory Protection

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the area and alert others. Only personnel trained in hazardous spill cleanup should address the spill, wearing the appropriate level of PPE. A spill kit containing absorbent materials, such as sand or diatomaceous earth, should be readily available.[2][18] Do not use combustible materials to absorb spills.[2] The collected waste should be placed in a sealed, labeled container for hazardous waste disposal.[18]

Waste Disposal

All materials contaminated with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride, including disposable PPE, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[18] Do not dispose of this chemical down the drain.[1] Waste should be collected in clearly labeled, sealed containers and disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride.

PPE_Selection_Workflow cluster_assessment Initial Assessment cluster_solid Solid Form cluster_liquid Liquid Form (Solution) cluster_high_risk High-Risk Operations start Start: Handling 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride physical_form What is the physical form? start->physical_form weighing Weighing/Transfer physical_form->weighing Solid volatile Is the solvent volatile? physical_form->volatile Liquid quantity What is the quantity? large_quantity Large Quantity (>10g) or High Splash Potential quantity->large_quantity >10g weighing->quantity solid_ppe Required PPE: - Fume Hood/Enclosure - N95 Respirator - Goggles & Face Shield - Double Gloves - Lab Coat weighing->solid_ppe volatile_ppe Required PPE: - Fume Hood - Organic Vapor Respirator - Goggles & Face Shield - Double Gloves - Chemical Apron volatile->volatile_ppe Yes nonvolatile_ppe Required PPE: - Fume Hood - Goggles - Double Gloves - Lab Coat volatile->nonvolatile_ppe No high_risk_ppe Enhanced PPE: - Glove Box/Isolator - Full-Face Respirator - Goggles & Face Shield - Double Gloves - Chemical Suit large_quantity->high_risk_ppe

Caption: PPE Selection Workflow Diagram

Conclusion: Fostering a Culture of Safety

For researchers, scientists, and drug development professionals, safety is not merely a set of rules but a foundational aspect of scientific excellence. By understanding the chemical nature of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride and implementing the rigorous engineering controls and PPE protocols outlined in this guide, we can ensure a safe laboratory environment conducive to innovation. This proactive, science-led approach to safety builds the deep trust necessary for pioneering research.

References

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (R)-(-)-3-Piperidinamine dihydrochloride.
  • Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
  • ResearchGate. (2025, September 13). Approved Alkyne-Containing Drugs: A Review of Their Pharmacokinetic Properties and Therapeutic Applications.
  • PubMed. (2025, September 5). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications.
  • Unnamed Author. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • WIT Press. (n.d.). Handling of high potency drugs: process and containment.
  • AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals.
  • Unnamed Author. (2025, November 30). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs.
  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Unnamed Author. (2025, October 23). How to Choose PPE for Chemical Work.
  • siegfried.ch. (2023, November 10). Safety first: Considerations when formulating high potency compounds.
  • MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.